
4-(Fluormethyl)-1H-Pyrazol
Übersicht
Beschreibung
4-(fluoromethyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Wissenschaftliche Forschungsanwendungen
4-(fluoromethyl)-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting neurological and inflammatory disorders.
Industry: The compound is used in the production of agrochemicals, dyes, and specialty chemicals
Wirkmechanismus
Target of Action
Fluorinated compounds are known to interact with various enzymes and proteins within the cell . The introduction of a fluorine atom into an organic compound can result in a profound pharmacological effect .
Mode of Action
It is known that fluorinated compounds can interact with a wide range of chemically related substrates . For instance, corticosteroids like Fluorometholone are thought to act by the induction of phospholipase A2 inhibitory proteins, collectively called lipocortins . These proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor, arachidonic acid .
Biochemical Pathways
It’s known that metabolic pathways are a series of chemical reactions occurring within a cell, where the products of one reaction act as the substrates for subsequent reactions . The introduction of fluorine into an organic compound can affect its stability, lipophilicity, and electronic properties, which can influence various metabolic pathways .
Pharmacokinetics
The introduction of a fluorine atom into an organic compound can enhance a number of pharmacokinetic and physicochemical properties such as improved metabolic stability and enhanced membrane permeation .
Result of Action
It’s known that the introduction of a fluorine atom into an organic compound can result in a profound pharmacological effect . For instance, Fluorometholone, a fluorinated corticosteroid, is used to relieve inflammation, redness, and irritation in the eye .
Action Environment
It’s known that the metabolism of organofluorines can lead to the generation of toxic compounds that are of environmental concern . On the other hand, similar biotransformations can yield difficult-to-synthesize products and intermediates, particularly derivatives of biologically active secondary metabolites .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(fluoromethyl)-1H-pyrazole can be achieved through several methods. One common approach involves the reaction of pyrazole with fluoromethylating agents under controlled conditions. For example, the reaction of pyrazole with fluoroiodomethane (CH2FI) in the presence of a base such as potassium carbonate (K2CO3) can yield 4-(fluoromethyl)-1H-pyrazole . The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of 4-(fluoromethyl)-1H-pyrazole may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and reagents, can make the industrial production process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
4-(fluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The fluoromethyl group can be oxidized to form a fluoromethyl ketone or carboxylic acid derivative.
Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can react with the fluoromethyl group under basic conditions.
Major Products Formed
Oxidation: Fluoromethyl ketones or carboxylic acids.
Reduction: Dihydropyrazole derivatives.
Substitution: Substituted pyrazoles with various functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(chloromethyl)-1H-pyrazole
- 4-(bromomethyl)-1H-pyrazole
- 4-(iodomethyl)-1H-pyrazole
Uniqueness
4-(fluoromethyl)-1H-pyrazole is unique due to the presence of the fluoromethyl group, which imparts distinct electronic and steric properties compared to its halomethyl counterparts. The fluorine atom’s high electronegativity and small size can enhance the compound’s metabolic stability and bioavailability, making it a valuable scaffold in drug design .
Eigenschaften
IUPAC Name |
4-(fluoromethyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5FN2/c5-1-4-2-6-7-3-4/h2-3H,1H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYHXVUUNXIXBDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


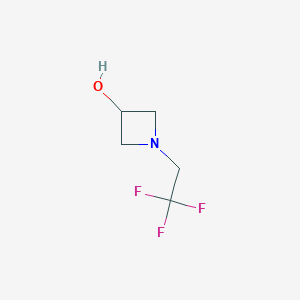
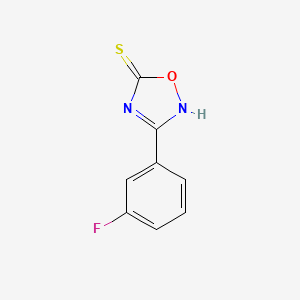
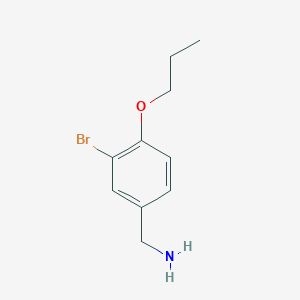
![4-[(3-Fluorophenyl)methyl]oxan-4-amine](/img/structure/B1445262.png)
![2-[(2-Methylcyclopentyl)amino]ethan-1-ol](/img/structure/B1445263.png)
![5-[(2-Fluorophenyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B1445265.png)
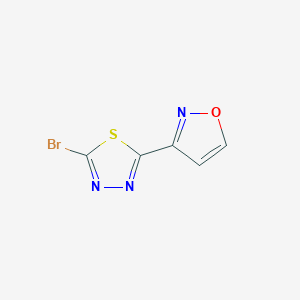
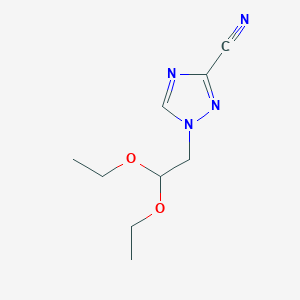
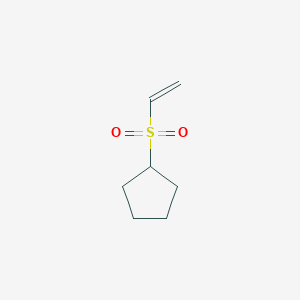
![1-[(Propan-2-yloxy)carbonyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B1445272.png)
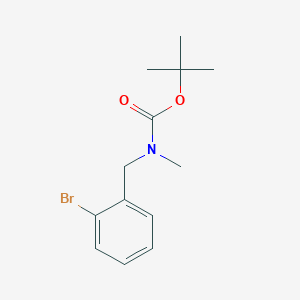
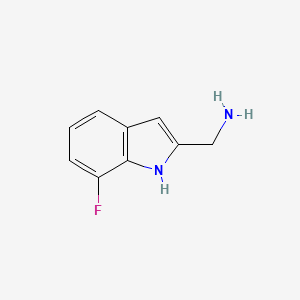
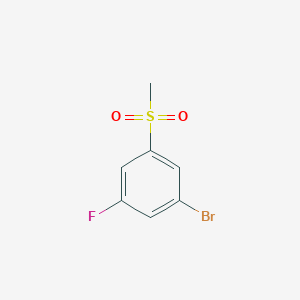
![1-(Tetrahydropyran-2-ylmethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1h-pyrazole](/img/structure/B1445281.png)
